Picolinic acid, 2-cyclohexylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide typically involves the reaction of 2-pyridinecarboxylic acid with cyclohexylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or nitriles, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted hydrazides.
Scientific Research Applications
2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide exerts its effects involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may act as an inhibitor of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid (Picolinic acid): A precursor to the hydrazide derivative, known for its role in metal ion chelation.
Nicotinic acid (Niacin): Another pyridinecarboxylic acid isomer, widely known for its use as a vitamin (Vitamin B3).
Isonicotinic acid: The third isomer of pyridinecarboxylic acid, used in the synthesis of various pharmaceuticals.
Uniqueness
2-Pyridinecarboxylic acid, 2-cyclohexylhydrazide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
101976-18-5 |
---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N'-cyclohexylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C12H17N3O/c16-12(11-8-4-5-9-13-11)15-14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2,(H,15,16) |
InChI Key |
DQICZWBXVCMYDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.